Cas no 357-89-1 (Fluorocitric Acid)

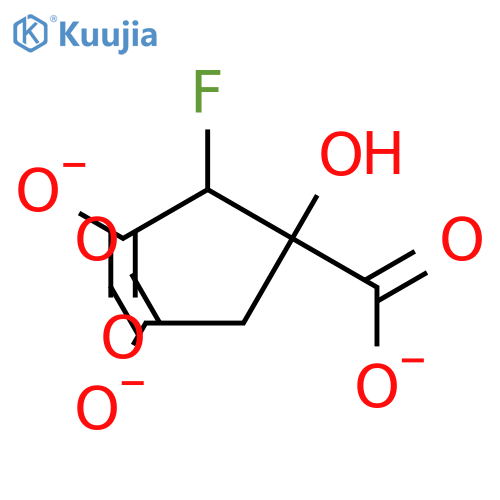

Fluorocitric Acid structure

商品名:Fluorocitric Acid

CAS番号:357-89-1

MF:C6H7FO7

メガワット:210.113986253738

CID:307440

Fluorocitric Acid 化学的及び物理的性質

名前と識別子

-

- Pentaric acid,3-C-carboxy-2,4-dideoxy-2-fluoro-

- 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid

- 1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylate (non-preferred name)

- pentaric acid, 3-C-carboxy-2,4-dideoxy-2-fluoro-, ion(3-)

- Fluorocitric Acid

-

- インチ: InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/p-3

- InChIKey: DGXLYHAWEBCTRU-UHFFFAOYSA-K

- ほほえんだ: O=C(CC(C(C([O-])=O)F)(O)C([O-])=O)[O-]

計算された属性

- せいみつぶんしりょう: 206.99402

じっけんとくせい

- PSA: 140.62

Fluorocitric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F588648-10mg |

Fluorocitric Acid |

357-89-1 | 10mg |

$184.00 | 2023-05-18 | ||

| Chemenu | CM539737-100mg |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 100mg |

$462 | 2023-02-02 | |

| TRC | F588648-250mg |

Fluorocitric Acid |

357-89-1 | 250mg |

$ 3000.00 | 2023-09-07 | ||

| TRC | F588648-50mg |

Fluorocitric Acid |

357-89-1 | 50mg |

$758.00 | 2023-05-18 | ||

| Chemenu | CM539737-250mg |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 250mg |

$769 | 2023-02-02 | |

| TRC | F588648-25mg |

Fluorocitric Acid |

357-89-1 | 25mg |

$391.00 | 2023-05-18 | ||

| Chemenu | CM539737-1g |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 1g |

$1538 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-250mg |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 250mg |

¥6000.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-100mg |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 100mg |

¥3600.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111266-1g |

1-Fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

357-89-1 | 97% | 1g |

¥13998.00 | 2024-05-17 |

Fluorocitric Acid 関連文献

-

1. Studies of organic fluorine compounds. Part IV. Synthesis of esters of fluoro-oxaloacetic and of fluoropyruvic acidI. Blank,J. Mager,Ernst D. Bergmann J. Chem. Soc. 1955 2190

-

W. K. R. Musgrave Q. Rev. Chem. Soc. 1954 8 331

-

K. J. Laidler,J. M. Sturtevant,D. J. R. Laurence,H. Gutfreund,H. Neurath,R. Lumry,B. R. Rabin,E. L. Smith,R. J. P. Williams,L. Robert,J. J. Blum,S. A. Bernhard,Felix Bergmann,P. D. Boyer,D. R. Davies,A. L. Green,R. K. Morton,D. E. Koshland,P. A. T. Swoboda,O. Hoffmann-Ostenhof,D. D. Eley,D. Bunn,J. A. V. Butler,M. Sangster,A. Klug,J. M. Sturtevant,J. G. Beetlestone,A. Couper,H. N. Rydon,H. Kacser,Felix Haurowitz,Keith Dalziel,F. J. W. Roughton,Q. H. Gibson,P. George,J. S. Griffith,G. I. H. Hanania,G. Hanania,S. J. Adelstein,B. L. Vallee,J. A. Olson,F. L. Hoch,W. E. Trevelyan,M. Dixon,K. J. Laidler,L. L. Ingraham,Sydney A. Bernhard,E. C. Slater,B. Vennesland,P. Talalay,I. W. Sizer,A. Gierer Discuss. Faraday Soc. 1955 20 254

-

Charles M. Marson,Robert C. Melling 2 symmetry of a –CHFCHF– unit. Charles M. Marson Robert C. Melling Chem. Commun. 1998 1223

-

5. Chapter 8. Aliphatic compounds. Part (ii) Other aliphatic compoundsA. R. Tatchell Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1981 78 167

357-89-1 (Fluorocitric Acid) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 61389-26-2(Lignoceric Acid-d4)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量